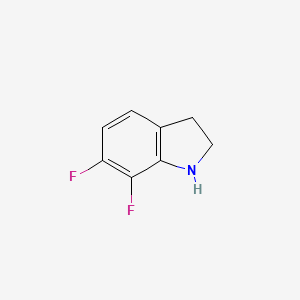

6,7-difluoro-2,3-dihydro-1H-indole

Description

Significance of Dihydro-1H-indole Scaffolds in Advanced Organic Synthesis

The dihydro-1H-indole, or indoline (B122111), scaffold is a privileged structure in organic synthesis, primarily due to its prevalence in a vast array of biologically active natural products and synthetic compounds. nih.gov These scaffolds are not merely passive frameworks; they often play a crucial role in the molecule's interaction with biological targets. nih.gov The inherent reactivity and structural features of the indoline ring system allow for diverse functionalization, making it a versatile building block for constructing complex molecular architectures. researchgate.netacs.org

In advanced organic synthesis, dihydro-1H-indole derivatives are key intermediates in the preparation of various alkaloids and pharmaceuticals. Their utility stems from the ability to undergo a range of chemical transformations, including N-alkylation, N-acylation, and substitution at various positions on the aromatic ring and the pyrroline (B1223166) ring. This chemical tractability enables the synthesis of large libraries of compounds for drug discovery and materials science applications. The development of novel synthetic methodologies, such as cascade reactions and C-H activation, has further expanded the accessibility and diversity of indole-fused polycyclic scaffolds. researchgate.net

The biological significance of the indoline core is vast, with derivatives exhibiting a wide spectrum of pharmacological activities. These include but are not limited to, neuroprotective, antioxidant, and antimicrobial properties. nih.govnih.gov The structural rigidity and defined three-dimensional shape of the indoline scaffold make it an ideal platform for designing molecules that can selectively interact with specific biological targets.

Contextualization of Fluorine Introduction in Heterocyclic Chemistry

The introduction of fluorine atoms into heterocyclic compounds is a well-established and powerful strategy in medicinal chemistry and materials science. tandfonline.comnih.gov Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules without significantly increasing their steric bulk. tandfonline.com The substitution of hydrogen with fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. rsc.orgnih.gov

Specifically, in heterocyclic chemistry, fluorination can:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450. This can lead to an increased half-life of a drug in the body. tandfonline.com

Modulate Acidity and Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for optimizing a molecule's solubility and interaction with biological targets. tandfonline.com

Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.

Influence Conformation: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be advantageous for fitting into a binding pocket.

The strategic placement of fluorine atoms on a heterocyclic scaffold like dihydro-1H-indole can therefore be a key tool for fine-tuning its properties for specific applications.

Current Research Challenges and Opportunities Pertaining to 6,7-difluoro-2,3-dihydro-1H-indole

The synthesis and application of this compound present both challenges and opportunities for researchers. A primary challenge lies in the development of efficient and regioselective synthetic methods for its preparation. While various methods exist for the synthesis of indole (B1671886) and indoline derivatives, the introduction of two fluorine atoms at the 6- and 7-positions requires specific and often multi-step synthetic routes. nih.gov Overcoming these synthetic hurdles is crucial for making this compound and its derivatives more accessible for further investigation.

Despite the synthetic challenges, the opportunities presented by this compound are significant. The presence of two fluorine atoms on the benzene (B151609) ring is expected to confer unique electronic and biological properties. Research opportunities include:

Exploring its Potential in Medicinal Chemistry: Investigating the biological activity of this compound and its derivatives against various therapeutic targets is a major area of interest. The specific substitution pattern may lead to novel pharmacological profiles.

Developing New Synthetic Methodologies: The pursuit of more efficient and scalable syntheses of this compound can drive innovation in synthetic organic chemistry, potentially leading to the discovery of new fluorination or cyclization reactions.

Utilizing it as a Building Block: this compound can serve as a valuable starting material for the synthesis of more complex fluorinated heterocyclic systems, opening up new avenues for the development of advanced materials and agrochemicals.

Investigating its Physicochemical Properties: A thorough characterization of the structural, electronic, and spectroscopic properties of this compound is essential for understanding its behavior and for predicting its utility in various applications.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is driven by a set of clear objectives aimed at unlocking its scientific and practical potential. The primary goals of this research are:

To Develop Efficient and Versatile Synthetic Routes: A fundamental objective is to establish robust and scalable synthetic methods for the preparation of this compound and its derivatives. This includes the exploration of novel catalytic systems and reaction conditions.

To Characterize its Chemical and Physical Properties: A comprehensive understanding of the molecule's structure, reactivity, and spectroscopic signatures is crucial. This involves the use of various analytical techniques to build a detailed profile of the compound.

To Evaluate its Biological Activity: A key objective is to screen this compound and its analogues for a wide range of biological activities. This includes testing for potential applications as pharmaceuticals, agrochemicals, or probes for chemical biology.

To Elucidate Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and assessing the impact on its biological activity, researchers aim to establish clear SAR. This knowledge is vital for the rational design of more potent and selective compounds.

To Explore its Utility as a Synthetic Intermediate: A further objective is to demonstrate the value of this compound as a versatile building block for the synthesis of more complex and valuable molecules.

Through the pursuit of these objectives, the scientific community aims to fully elucidate the potential of this compound and pave the way for its application in various fields of science and technology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7F2N |

|---|---|

Molecular Weight |

155.14 g/mol |

IUPAC Name |

6,7-difluoro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7F2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2 |

InChI Key |

DJAHXHJJFUKLTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=CC(=C2F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,7 Difluoro 2,3 Dihydro 1h Indole and Its Derivatives

Strategic Retrosynthetic Disconnections for 6,7-difluoro-2,3-dihydro-1H-indole

The development of a synthetic route for this compound begins with a critical analysis of its structure to identify key bonds that can be disconnected to reveal simpler, commercially available, or readily synthesizable precursors. Two primary retrosynthetic strategies can be envisioned for this target molecule.

Strategy A focuses on the late-stage formation of the pyrrolidine (B122466) ring. This involves the disconnection of the C2-N1 and C7a-C2 bonds of the indoline (B122111) core. This leads back to a 2,3-difluorophenyl-ethylamine derivative. The key challenge in this approach is the intramolecular cyclization to form the five-membered ring.

Strategy B prioritizes the construction of the fluorinated aromatic ring early in the synthesis. The primary disconnection in this strategy is the reduction of the C2-C3 double bond of a corresponding 6,7-difluoroindole precursor. This simplifies the target to the synthesis of 6,7-difluoroindole, which can be conceptually broken down further. A plausible precursor for 6,7-difluoroindole is 2,3-difluoroaniline (B47769), a commercially available starting material. The synthesis would then involve the formation of the pyrrole (B145914) ring fused to the difluorobenzene ring.

Development of Convergent and Divergent Synthetic Pathways

Based on the retrosynthetic analysis, both linear and convergent synthetic pathways can be designed for the synthesis of this compound and its derivatives.

Multi-Step Linear Synthesis Approaches

A multi-step linear synthesis often proceeds in a sequential manner, where each step modifies a single precursor to build up the complexity of the molecule. A plausible linear synthesis for this compound, based on Strategy B, would commence with 2,3-difluoroaniline.

One potential, though not explicitly documented for this specific isomer, synthetic route could involve the following conceptual steps:

Nitration of a protected 2,3-difluoroaniline derivative to introduce a nitro group, which can later be used to form the pyrrole ring.

Reduction of the nitro group to an amine.

Cyclization to form the indole (B1671886) ring, for instance, through a Fischer indole synthesis or a related method. This would yield 6,7-difluoroindole.

Reduction of the 6,7-difluoroindole to the target this compound. The reduction of indoles to indolines can be achieved through various methods, including catalytic hydrogenation. nih.gov

A general method for the synthesis of 2,3-dihydroindoles involves the direct reduction of the corresponding indole derivative. nih.gov For instance, the reduction of substituted indoles can be carried out using reagents like sodium borohydride (B1222165) in the presence of iodine in tetrahydrofuran. nih.gov However, the stability of the fluorine atoms under these conditions would need to be considered. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is another common method for this transformation. nih.gov

Efficient Convergent Synthesis Strategies

Convergent syntheses involve the separate synthesis of key fragments of the target molecule, which are then combined in the later stages. This approach is often more efficient for complex molecules. For the synthesis of derivatives of this compound, a convergent approach could involve the coupling of a pre-functionalized this compound core with various side chains.

While a specific convergent synthesis for the parent compound is not widely reported, the general principle can be applied to its derivatives. For example, a functionalized this compound could be synthesized and then coupled with different building blocks to create a library of compounds. This strategy is particularly valuable in drug discovery.

Chemoselective Fluorination Techniques for Dihydro-1H-indole Ring Systems

The introduction of fluorine atoms onto a pre-existing dihydro-1H-indole ring system requires highly selective fluorination methods to control the position of fluorination. Both electrophilic and nucleophilic fluorination techniques have been developed for the fluorination of heterocyclic compounds.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). These reagents are often N-F compounds and are widely used for the fluorination of electron-rich aromatic and heterocyclic systems. The indole ring is particularly susceptible to electrophilic attack, typically at the C3 position.

Commonly used electrophilic fluorinating reagents include:

| Reagent Name | Abbreviation | Typical Reaction Conditions |

| N-Fluorobenzenesulfonimide | NFSI | Acetonitrile, room temperature |

| Selectfluor® | F-TEDA-BF4 | Acetonitrile/water, room temperature |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Organic solvents, often at low temperatures |

This table is generated based on general knowledge of electrophilic fluorination reactions.

Direct electrophilic fluorination of 2,3-dihydro-1H-indole would likely lead to substitution on the benzene (B151609) ring. The directing effects of the amino group would favor fluorination at the C5 and C7 positions. Achieving the specific 6,7-difluoro substitution pattern on an unsubstituted indoline via this method would be challenging due to the inherent regioselectivity of electrophilic aromatic substitution.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F-). This method is typically used for introducing fluorine into aliphatic chains or activated aromatic systems. The synthesis of fluorinated aromatic compounds via nucleophilic aromatic substitution (SNAr) is a common strategy, often requiring the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack.

A potential nucleophilic fluorination approach to synthesize the target molecule could start from a di-substituted aniline (B41778) with appropriate leaving groups at the 2 and 3 positions relative to the amino group. For instance, a 2,3-dichloroaniline (B127971) or a related dihaloaniline could undergo nucleophilic aromatic substitution with a fluoride source, such as potassium fluoride, in a polar aprotic solvent at elevated temperatures. The resulting 2,3-difluoroaniline could then be used as a key precursor in a linear synthesis as described in section 2.2.1. google.com

The development of new fluorination reagents and catalytic systems continues to be an active area of research, aiming to provide milder and more selective methods for the synthesis of fluorinated organic molecules. google.com

Radical Fluorination Strategies

Radical fluorination has emerged as a powerful tool for the direct introduction of fluorine atoms into organic molecules, offering a complementary approach to traditional electrophilic and nucleophilic methods. wikipedia.org These strategies often involve the generation of a carbon-centered radical that subsequently reacts with a fluorine atom source. wikipedia.org While direct radical fluorination to produce this compound is not extensively documented, the principles can be applied to suitable precursors.

One of the most common and versatile electrophilic fluorinating reagents that can also act as a fluorine atom source in radical pathways is Selectfluor® [1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)]. wikipedia.orgthieme-connect.de Its mechanism can involve a single-electron transfer (SET) process, making it suitable for C-H fluorination. wikipedia.org For the synthesis of a 6,7-difluorinated indoline, a plausible strategy would involve the direct C-H fluorination of an appropriately substituted aniline or indoline precursor. The reaction often proceeds under mild conditions and can be promoted by metal catalysts or photoredox catalysis. wikipedia.orgnih.gov For instance, the direct fluorination of C(sp³)–H bonds can be achieved using a catalytic N-oxyl radical to abstract a hydrogen atom, followed by trapping of the resulting carbon radical with Selectfluor. organic-chemistry.org

Another approach is the fluorodecarboxylation of carboxylic acids, a Hunsdiecker-type reaction, where reagents like silver and manganese catalysts or photoredox catalysis can be used to generate a radical from a carboxylic acid precursor that is then trapped by a fluorine source. wikipedia.org

The table below summarizes representative radical fluorination reactions that could be adapted for the synthesis of fluorinated indolines.

| Reagent System | Substrate Type | Product Type | Key Features |

| Selectfluor® / Photocatalyst | Benzylic C-H bonds | Fluorinated aromatics | Visible light activation, metal-free. organic-chemistry.org |

| Selectfluor® / AgNO₃ | Aliphatic Carboxylic Acids | Alkyl Fluorides | Radical fluorination under mild aqueous conditions. organic-chemistry.org |

| N-Fluoro-N-arylsulfonamides (NFASs) / Catecholborane | Alkenes | Hydrofluorinated alkanes | Metal-free radical hydrofluorination with reduced side reactions. nih.gov |

Catalytic Approaches in Dihydro-1H-indole Synthesis

Catalytic methods provide efficient and atom-economical routes to the dihydro-1H-indole core. These approaches often involve the cyclization of suitably functionalized aniline derivatives and can be broadly categorized into transition metal-catalyzed reactions, organocatalytic transformations, and biocatalytic processes.

Transition metals, particularly palladium, gold, and ruthenium, have been extensively used to catalyze the formation of the indoline ring system through various mechanistic pathways, including cyclization and cross-coupling reactions. acs.org

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to indole and indoline synthesis is well-established. acs.org The intramolecular Heck reaction is a prominent strategy for constructing the indoline skeleton. princeton.eduthieme-connect.com This reaction typically involves the palladium-catalyzed cyclization of an N-allyl or N-vinyl-2-haloaniline. thieme-connect.com The versatility of this method allows for the synthesis of a wide range of substituted indolines. For the synthesis of this compound, a potential precursor would be N-allyl-2-bromo-3,4-difluoroaniline.

Palladium-catalyzed C-H activation is another powerful strategy that avoids the need for pre-functionalized substrates like aryl halides. nih.gov For example, the intramolecular C-H amination of an aniline derivative can directly lead to the formation of the indoline ring. nih.gov

The following table presents examples of palladium-catalyzed reactions for the synthesis of indoline derivatives.

| Catalyst / Ligand | Substrate | Product | Reaction Type |

| Pd(OAc)₂ / P(o-Tol)₃ | N-allyl-2-bromoaniline | 3-methylindoline | Intramolecular Heck Reaction thieme-connect.com |

| Pd(OAc)₂ | N-vinyl-2-iodoaniline derivative | 2-substituted indoline | Intramolecular Heck Reaction thieme-connect.com |

| Pd(0) / Oxime ester | Phenyl oxime ester | Indole | Redox-neutral C-H amination nih.gov |

Gold catalysts, typically in the +1 oxidation state, are highly effective in activating alkynes and allenes towards nucleophilic attack, enabling a variety of cyclization and cycloaddition reactions. acs.orgnih.gov The synthesis of indolines and related heterocycles can be achieved through gold-catalyzed intramolecular hydroamination or cycloisomerization of N-propargyl anilines or related enyne systems. acs.orgmdpi.com

For instance, a gold-catalyzed cascade cyclization of an aniline derivative bearing a conjugated diyne moiety can lead to fused indole systems. acs.org A potential route to a 6,7-difluorodihydro-1H-indole could involve the cyclization of a suitably substituted 2,3-difluoroaniline with a tethered alkyne or allene. Gold(I)-catalyzed activation of the unsaturated bond would facilitate the nucleophilic attack of the aniline nitrogen, leading to the formation of the five-membered ring of the indoline core. mdpi.com

The table below illustrates the utility of gold catalysis in heterocyclic synthesis.

| Catalyst | Substrate Type | Product Type | Key Transformation |

| Au(I) complex | N-propargyl aniline | 1,2-Dihydroquinoline | Tandem hydroamination/hydroarylation acs.org |

| BrettPhosAuNTf₂ | Aminoallenyne | Tricyclic nitrogen heterocycle | Cascade biscyclization researchgate.net |

| Au(I) complex | Alkynol | Piperidine derivative | Alkyne hydration and cyclization mdpi.com |

Ruthenium catalysts have gained prominence for their ability to mediate C-H activation and functionalization reactions, providing direct and atom-economical routes to complex molecules. mdpi.com In the context of indoline synthesis, ruthenium(II)-catalyzed enantioselective C-H activation/hydroarylation represents a powerful strategy for constructing chiral indoline derivatives. acs.orgnih.gov

This approach often employs a directing group on the aniline substrate to guide the ruthenium catalyst to a specific C-H bond for activation. rsc.orgrsc.org For instance, the reaction of a 1-carbamoylindoline with a 7-azabenzonorbornadiene in the presence of a ruthenium(II) catalyst can lead to the C-7 functionalization of the indoline ring. rsc.orgrsc.org The synthesis of optically active indolines can be achieved using a chiral ligand or a chiral transient directing group. acs.orgnih.gov

The table provides an overview of ruthenium-catalyzed reactions for indoline functionalization.

| Catalyst System | Substrate | Product | Key Feature |

| [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | 1-Carbamoylindoline | 7-substituted indoline | Carbamoyl-directed C-H functionalization rsc.orgrsc.org |

| Ru(II) arene complex / Chiral amine | m-Amidobenzaldehyde | Chiral 4-formylindoline | Enantioselective C-H activation/hydroarylation acs.orgnih.gov |

| [RuCl₂(p-cymene)]₂ | N-pyrimidyl aniline | 2,3-disubstituted indole | C-H/N-H bond cleavage in water mdpi.com |

Organocatalysis and biocatalysis offer valuable alternatives to metal-based methods, often providing high levels of enantioselectivity under mild reaction conditions. rsc.orgnih.gov

Organocatalytic strategies for indoline synthesis frequently involve the asymmetric reduction of indoles or the enantioselective functionalization of dihydroindoles. acs.orgrsc.org For example, chiral phosphoric acids can catalyze the enantioselective transfer hydrogenation of indole derivatives using a Hantzsch ester as the hydrogen source to yield optically active indolines. organic-chemistry.org Another approach involves the organocatalytic Friedel-Crafts alkylation of 4,7-dihydroindoles, which can then be oxidized to 2-substituted indoles. acs.org

Biocatalytic methods, employing enzymes such as reductases, can also be used for the reduction of indoles to indolines. These methods are attractive due to their high selectivity and environmentally benign nature.

The following table highlights some organocatalytic approaches to indoline synthesis.

| Catalyst | Substrate | Product | Reaction Type |

| Chiral Phosphoric Acid / Hantzsch Ester | Indole derivative | Optically active indoline | Asymmetric transfer hydrogenation organic-chemistry.org |

| Diphenylprolinol ether | 4,7-Dihydroindole / α,β-Unsaturated aldehyde | 2-Substituted 4,7-dihydroindole | Enantioselective Friedel-Crafts alkylation acs.org |

| Chiral Phosphoric Acid | Aniline derivative / Pyrazolinone ketimine | Chiral tetrahydroindole pyrazolinone | Asymmetric [3+2] cascade cyclization nih.gov |

Metal-Free Catalytic Systems

The development of metal-free catalytic systems for the synthesis of N-heterocyclic compounds has gained significant traction, driven by the need to reduce costs, toxicity, and metal contamination in final products. These systems often employ organocatalysts or catalyst-free conditions to promote cyclization reactions. rsc.orgnih.gov

Research into the synthesis of pyrrole and pyrrolidine frameworks, structurally related to dihydroindoles, highlights several effective metal-free approaches. For instance, three-component domino reactions have been successfully conducted in aqueous media without any catalyst to produce pyrrolidine derivatives. rsc.org Other studies demonstrate the use of tetrabutylammonium (B224687) bromide (TBAB) or 2-iodoxybenzoic acid (IBX) as catalysts for the synthesis of various pyrrole derivatives with good to excellent yields. rsc.org A notable catalyst-free method involves the gem-difluorination and spirocyclization of indole-2-carboxamides, showcasing the possibility of complex transformations under mild, metal-free conditions. nih.gov

While direct examples for the synthesis of the this compound core using these specific systems are not extensively documented, the principles are broadly applicable. A plausible metal-free strategy could involve the cyclization of a suitably substituted N-aryl enamine precursor, promoted by an organocatalyst or simply by thermal or electrochemical means under catalyst-free conditions. researchgate.netacs.org

Table 1: Examples of Metal-Free Catalytic Systems in N-Heterocycle Synthesis

| Catalyst/Condition | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Catalyst-Free (Aqueous) | Multicomponent Reaction | Pyrrolidine Derivatives | High yield, operational simplicity, no chromatography needed. | rsc.org |

| TBAB | Alkynes, Isocyanides, etc. | Mono-fluorinated Pyrroles | [3+2] cycloaddition, yields >87%. | rsc.org |

| IBX | N-hydroxyalkyl enamines | 2,3-disubstituted Pyrroles | Oxidative cyclization, good selectivity. | rsc.org |

| Catalyst-Free (Electrochemical) | N-substituted acrylamides | Fluoroalkylated Oxindoles | Mild, direct electrolysis, broad functional group tolerance. | acs.org |

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of chiral indoles and their reduced forms is of paramount importance due to their prevalence in pharmacologically active molecules. nih.gov Chiral α,α-dialkyl indoles, for example, are key structural motifs in drug candidates such as the EZH2 inhibitor GSK126. nih.gov The development of asymmetric methods to access enantiomerically pure this compound analogues is crucial for investigating their biological potential. Strategies to achieve this typically fall into two main categories: the use of chiral auxiliaries and the application of catalytic enantioselective methodologies.

Chiral Auxiliaries and Reagents in Enantioselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. This is a robust and well-established strategy in asymmetric synthesis. wikipedia.orgscielo.org.mx

Commonly used chiral auxiliaries for the synthesis of nitrogen-containing heterocycles include Evans-type oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultams. wikipedia.orgharvard.edu For instance, N-acyloxazolidinones can be used to direct the stereoselective alkylation or aldol (B89426) reaction of an enolate, which could be a key step in building a precursor for a chiral dihydroindole. wikipedia.orgresearchgate.net The auxiliary works by creating a sterically biased environment, forcing an incoming reagent to attack from a specific face of the molecule.

While specific applications of chiral auxiliaries for the synthesis of this compound are not detailed in readily available literature, the general approach is clear. One could envision attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective cyclization or functionalization step to set the desired stereocenter, and subsequently cleaving the auxiliary to yield the enantiomerically enriched product.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Mechanism of Control | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a chelated intermediate that blocks one face of the enolate. | wikipedia.orgresearchgate.net |

| Oppolzer's Camphorsultam | Diels-Alder, Conjugate Additions | Steric hindrance from the sultam structure directs the approach of reagents. | harvard.edu |

| Pseudoephedrine Amides | Alkylation of Carbonyls | The methyl group directs the configuration of the addition product. | wikipedia.org |

Catalytic Enantioselective Methodologies

Catalytic enantioselective methods represent a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. Recent advances have provided powerful tools for the asymmetric synthesis and functionalization of indoles. nih.govnih.gov

One prominent strategy is the rhodium-catalyzed C-H functionalization of indoles with α-alkyl-α-diazoesters. nih.gov Using a chiral dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] [Rh2(SPTTL)4] catalyst, this method allows for the creation of α-alkyl-α-indolylacetates with high yield and excellent enantioselectivity. nih.gov Another state-of-the-art method is the cobalt-catalyzed enantioselective hydroalkylation of N-acyl indoles, which can be used to construct chiral α,α-dialkyl indole skeletons. nih.gov

These methodologies, while demonstrated on indole substrates, provide a blueprint for the asymmetric synthesis of this compound analogues. A potential route could involve the asymmetric reduction of a corresponding 6,7-difluoro-1H-indole or the enantioselective cyclization of a prochiral precursor catalyzed by a chiral transition metal complex.

Table 3: Examples of Catalytic Enantioselective Methods for Indole Derivatives

| Catalytic System | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rh₂(S-NTTL)₄ | C-H Functionalization | α-alkyl-α-indolylacetates | High | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of indole derivatives has been a fertile ground for the application of these principles. rsc.orgresearchgate.net

Solvent-Free and Aqueous Reaction Conditions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. This has led to the exploration of solvent-free (solid-state) reactions and the use of water as a benign reaction medium. rsc.orgresearchgate.net

For indole synthesis, the Bischler reaction has been successfully performed under solvent-free conditions, where anilines and phenacyl bromides are reacted in the solid state, followed by microwave irradiation to induce cyclization. organic-chemistry.org This method avoids the use of organic solvents and often leads to cleaner reactions and simpler workups. organic-chemistry.org Furthermore, multicomponent reactions for assembling the indole core have been developed using ethanol (B145695), a more environmentally friendly solvent than many traditional alternatives. rsc.org The synthesis of related pyrrolidine derivatives has also been achieved in aqueous media, highlighting the potential for water-based cyclizations. rsc.org

Applying these principles to the synthesis of this compound could involve designing a synthetic route that utilizes a solvent-free cyclization step or employs water or ethanol as the reaction solvent, thereby significantly improving the environmental profile of the process.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govsciforum.net The mechanism involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating. sciforum.net

Numerous classical indole syntheses, including the Fischer, Madelung, and Bischler methods, have been adapted to microwave conditions. organic-chemistry.orgnih.govsciforum.net For example, the Madelung indole synthesis, which classically requires very high temperatures (360-380 °C), can be achieved under solvent-free conditions in a microwave oven with significantly reduced reaction times. sciforum.net Similarly, a palladium-catalyzed intramolecular oxidative coupling to form functionalized indoles was optimized using microwave irradiation, affording excellent yields. mdpi.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Indole Synthesis | Conventional Conditions | Microwave Conditions | Key Advantage of MW | Reference |

|---|---|---|---|---|

| Madelung Synthesis | High temp (360-380°C), long reaction time | Solvent-free, 20 min @ 1000W | Drastic reduction in time and harshness. | sciforum.net |

| Bischler Synthesis | Varies, often requires reflux in solvent | Solvent-free, 45-60 seconds @ 540W | Environmentally friendly, rapid. | organic-chemistry.org |

Flow Chemistry and Continuous Processing

The transition from batch to continuous flow processing represents a significant advancement in chemical synthesis, offering enhanced safety, better heat and mass transfer, and improved reproducibility. For the synthesis of heterocyclic compounds like this compound, flow chemistry provides a powerful tool for process intensification and optimization.

Continuous flow methodologies are particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis of indole derivatives often involves such conditions. For instance, the reductive cyclization of ortho-nitroaryl compounds, a common strategy for creating the indole core, can be effectively managed in a continuous flow setup. Örkényi and coworkers have demonstrated the advantages of a continuous flow approach for preparing 2-(2,3-dihydro-1H-indol-2-yl) acetate, an intermediate that shares the dihydroindole core. nih.gov Under batch conditions, this synthesis is a two-step process, but in a flow system, the conversion of 4-(2-nitrophenyl)-3-oxobutanoate showed high selectivity towards the desired dihydroindole product with minimal side-product formation. nih.gov

The use of packed-bed reactors with heterogeneous catalysts, such as Palladium on carbon (Pd/C), Raney Nickel (Raney Ni), or Ruthenium on carbon (Ru/C), is a cornerstone of flow-based hydrogenations. nih.gov These systems, like the H-cube®, allow for safe, high-pressure hydrogenation with in-line catalyst columns, eliminating the need for filtering the catalyst post-reaction, which is a tedious step in batch processing. nih.gov The synthesis of this compound could be envisioned via the hydrogenation of a suitable 6,7-difluoroindole precursor under optimized flow conditions. A design-of-experiments (DoE) approach could be employed to systematically optimize parameters such as temperature, pressure, solvent, catalyst, and flow rate to maximize yield and purity. nih.gov

The table below outlines a hypothetical, yet plausible, continuous flow process for the hydrogenation of 6,7-difluoroindole based on established methodologies for similar structures.

| Parameter | Condition | Rationale/Benefit | Source |

| Reactor Type | Packed-bed catalyst cartridge (e.g., H-Cube®) | Enables safe handling of hydrogen gas at high pressure; eliminates catalyst filtration. | nih.gov |

| Catalyst | 10% Pd/C or Raney Ni | Effective for indole and aromatic ring hydrogenation. | nih.gov |

| Substrate | 6,7-difluoroindole | The starting material to be reduced to the target dihydroindole. | - |

| Solvent | Ethanol (EtOH) / Ethyl Acetate (EtOAc) | Common solvents for hydrogenation, offering good substrate solubility. | nih.gov |

| Temperature | 20–100 °C | Allows for optimization of reaction rate versus selectivity. | nih.gov |

| Pressure | 10–100 bar | Higher pressure increases hydrogen concentration, favoring hydrogenation. | nih.gov |

| Flow Rate | 0.5–3.0 mL/min | Controls the residence time of the substrate in the catalyst zone. | nih.gov |

| Outcome | High-yield synthesis of this compound | Continuous processing leads to higher throughput and consistent product quality. | nih.gov |

Dearomatization Strategies for Indoles Leading to Dihydro-1H-indole Systems

The dearomatization of indoles is a powerful strategy for accessing three-dimensional indoline (dihydro-1H-indole) and indolenine scaffolds from flat aromatic precursors. nih.govnih.gov This transformation is crucial as it increases the saturation and stereogenic complexity of the molecule, often leading to novel biological activities. nih.gov A variety of methods have been developed to achieve the dearomatization of the indole core, which could be applied to substrates like 6,7-difluoroindole to furnish the corresponding dihydro-1H-indole systems.

Catalytic Asymmetric Dearomatization (CADA) has emerged as a particularly attractive approach. This strategy often employs chiral catalysts, such as chiral phosphoric acids (CPAs), to induce enantioselectivity. For example, CPA-catalyzed asymmetric dearomatization of 2,3-disubstituted indoles with electrophiles like naphthoquinone monoimines can lead to chiral indolenines or fused indolines with excellent yields and enantioselectivities. rsc.org The reaction proceeds through the formation of an unstable intermediate that can be selectively converted to different products based on the workup conditions. rsc.org

Oxidative dearomatization offers another versatile route. This can be achieved using various oxidants. One method employs a TEMPO oxoammonium salt, which facilitates the dearomative oxyalkynylation, oxyalkenylation, and oxyarylation of indoles to produce structurally diverse 2,2-disubstituted indolin-3-ones under mild conditions. rsc.orgdntb.gov.ua Another innovative approach involves the oxidative umpolung (polarity inversion) of the indole nucleus. nih.gov Conventionally, the C3 position of indole is nucleophilic. nih.gov However, using a chiral quaternary ammonium (B1175870) hypoiodite (B1233010) catalyst, the indole nitrogen can be iodinated, rendering the C3 position electrophilic and enabling enantioselective dearomative aza-spirocyclization. nih.gov

A dearomatization–rearomatization strategy has also been developed for processes like the reductive cross-coupling of indoles with ketones in water. acs.org This method overcomes the challenges associated with the poor nucleophilicity of the indole nitrogen and the competing C3 alkylation. acs.org

The application of these strategies to a substrate like 6,7-difluoroindole would introduce the desired dihydro-1H-indole core. The fluorine substituents would likely influence the electronic properties of the indole ring, potentially affecting reactivity, but the fundamental principles of these dearomatization reactions would remain applicable.

The following table summarizes various dearomatization strategies that can be applied to indole systems.

| Strategy | Reagents/Catalyst | Resulting Product Type | Key Features | Source(s) |

| Catalytic Asymmetric Dearomatization | Chiral Phosphoric Acid (CPA), Naphthoquinone monoimines | Chiral indolenines, Fused indolines | Switchable synthesis, high enantioselectivity. | rsc.org |

| Oxidative Dearomatization | TEMPO oxoammonium salt, Nucleophiles (alkynes, alkenes, etc.) | 2,2-disubstituted indolin-3-ones | Mild conditions, high atom economy, broad nucleophile scope. | rsc.orgdntb.gov.ua |

| Oxidative Umpolung Dearomatization | Chiral Quaternary Ammonium Hypoiodite | Spiroindolenines | Inversion of indole polarity (umpolung), enantioselective spirocyclization. | nih.gov |

| Intermolecular Dearomatization | Maltol derivative, Acetic anhydride | O-acetylated indolenines | Can be used to expand libraries of pseudo-natural products. | nih.govresearchgate.net |

| Reductive Cross-Coupling | Ketones, Water (as solvent) | N-alkylated indoles (via dearomatization-rearomatization) | Overcomes competing C3 alkylation; occurs in water. | acs.org |

Reactivity and Mechanistic Investigations of 6,7 Difluoro 2,3 Dihydro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Fluoro-Substituted Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. youtube.commasterorganicchemistry.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.comnih.gov The general mechanism involves the attack of the aromatic ring's π-electrons on the electrophile, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For 6,7-difluoro-2,3-dihydro-1H-indole, the phenyl ring is deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effect of the two fluorine atoms. Fluorine is the most electronegative element, and its presence significantly reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com

Furthermore, the directing effect of the substituents must be considered. The fluorine atoms are ortho, para-directing deactivators, while the annulated, N-substituted pyrrolidine (B122466) ring acts as an ortho, para-directing activator due to the lone pair of electrons on the nitrogen atom which can be donated to the aromatic system. In the case of this compound, the positions on the aromatic ring are C-4 and C-5. The activating effect of the indoline (B122111) nitrogen would direct electrophiles to the C-5 position (para to the nitrogen). Conversely, the deactivating fluorine atoms would also direct to the C-5 position (ortho to the F at C-6 and meta to the F at C-7). Therefore, electrophilic substitution, if it occurs, is most likely to take place at the C-5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com However, due to the deactivation of the ring by the two fluorine atoms, these reactions would likely require harsh conditions to proceed, and yields may be low.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influences | Predicted Outcome |

| C-4 | Ortho to N, Meta to F at C-6, Para to F at C-7 | Less favored |

| C-5 | Para to N, Ortho to F at C-6, Meta to F at C-7 | Most favored |

Nucleophilic Substitution Pathways of the Fluorine Atoms

The electron-withdrawing nature of the fluorine atoms not only deactivates the ring towards electrophilic attack but also activates it for nucleophilic aromatic substitution (SNA_r). youtube.com

The SNAr mechanism is a stepwise process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. masterorganicchemistry.com For this mechanism to be effective, the aromatic ring must be electron-deficient, a condition met in this compound due to the two fluorine atoms.

The rate of SNAr reactions is dependent on the stability of the Meisenheimer complex. Electron-withdrawing groups ortho and para to the leaving group stabilize this intermediate, thus accelerating the reaction. In this compound, each fluorine atom is ortho to the other, and the fused pyrrolidine ring is also present. Nucleophilic attack at C-6 would be stabilized by the adjacent fluorine at C-7, and vice versa.

A notable feature of SNAr reactions is the leaving group trend, which is often F > Cl > Br > I. youtube.comyoutube.com This is because the rate-determining step is typically the nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com Thus, the fluorine atoms in this compound are susceptible to displacement by strong nucleophiles such as alkoxides, thiolates, and amines under appropriate conditions. Recent studies have also indicated that many SNAr reactions may proceed through a concerted or borderline mechanism rather than a purely stepwise one. nih.govresearchgate.net

Intramolecular nucleophilic substitution can occur when a nucleophile and an electrophilic center are present in the same molecule, leading to the formation of a cyclic product. nih.gov For this compound, if a nucleophilic moiety is tethered to the nitrogen atom, it could potentially displace one of the fluorine atoms on the aromatic ring.

The rate of these cyclization reactions is influenced by the nature of the nucleophile, the length of the tether, and the resulting ring size, with the formation of 5- and 6-membered rings being generally favored. rsc.org For example, an N-substituted derivative of this compound bearing a terminal alcohol or amine on the substituent could undergo intramolecular cyclization to form a new fused ring system. The stereochemistry of such reactions often proceeds with an inversion of configuration, consistent with an SN2-type mechanism. imperial.ac.uk

Reactions Involving the Saturated Heterocyclic Moiety

The 2,3-dihydro-1H-indole (indoline) core of the molecule possesses a saturated five-membered heterocyclic ring. This part of the molecule can undergo reactions typical of secondary amines and saturated hydrocarbons.

Oxidation of the indoline ring can lead to the corresponding indole (B1671886), 6,7-difluoro-1H-indole. Various oxidizing agents can be employed for this aromatization reaction. A notable method involves an iron-catalyzed oxidation using an iron salt like FeBr3 in the presence of TEMPO and a stoichiometric oxidant such as t-BuOOH. nih.gov

Functionalization at the Nitrogen Atom (N-1) of this compound

The nitrogen atom of the indoline ring is a nucleophilic center and can readily participate in various functionalization reactions.

N-Alkylation: The secondary amine of this compound can be alkylated using alkyl halides or via reductive amination. Another effective method is the iron-catalyzed N-alkylation using alcohols through a borrowing-hydrogen or hydrogen auto-transfer methodology. nih.gov In this process, the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes a condensation reaction with the indoline nitrogen, followed by reduction of the resulting iminium ion to afford the N-alkylated product. nih.gov

N-Acylation: Acylation of the nitrogen atom can be achieved using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto the nitrogen, forming an N-acyl-6,7-difluoroindoline. N-acylation is often used to protect the nitrogen atom or to introduce functional groups that can be further elaborated. researchgate.net

Table 2: Examples of N-Functionalization Reactions on Indolines

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation (Borrowing Hydrogen) | Alcohol, Iron catalyst (e.g., tricarbonyl(cyclopentadienone) iron complex), TFE | N-Alkylindoline |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., pyridine, triethylamine) | N-Acylindoline |

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers powerful tools for the functionalization of aromatic and heterocyclic compounds. researchgate.net

Cross-Coupling Reactions: The C-F bonds in this compound could potentially participate in transition metal-catalyzed cross-coupling reactions, although C-F bond activation is generally more challenging than that of other carbon-halogen bonds. More commonly, the corresponding chloro-, bromo-, or iodo-derivatives would be used in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.govsigmaaldrich.cn The Buchwald-Hartwig amination, for instance, is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov

C-H Functionalization: Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. rsc.orgyoutube.com In the context of this compound, the C-H bonds on the aromatic ring could be targeted. The nitrogen atom of the indoline ring can act as a directing group, facilitating ortho-C-H activation. researchgate.net This would direct functionalization to the C-5 position. Palladium and rhodium are common catalysts for such transformations. rsc.orgfiu.edu

Table 3: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst System (Example) | Potential Outcome |

| Buchwald-Hartwig Amination (of a halogenated derivative) | Pd catalyst, Ligand (e.g., BrettPhos, RuPhos), Base | N-Arylated or N-heteroarylated product |

| C-H Arylation | Pd(OAc)2, Ligand, Oxidant | C-5 arylated product |

C-H Activation Strategies

Direct functionalization of C-H bonds is an atom- and step-economical approach to constructing complex molecules. researchgate.net For indole derivatives, achieving regioselectivity in C-H activation can be challenging. However, the introduction of directing groups at the N1 position has proven to be an effective strategy to control the site of functionalization. researchgate.net

In the context of this compound, C-H activation strategies often target the less sterically hindered and electronically modified positions of the indole ring. While specific studies on the C-H activation of this compound are not extensively detailed in the provided results, general principles of indole C-H activation can be applied. For instance, palladium-catalyzed direct arylation of indoles has been shown to favor the C-2 position. nih.gov The regioselectivity can be influenced by the choice of the catalyst, ligands, and base. nih.govresearchgate.net

Ruthenium-catalyzed C-H functionalization has also emerged as a powerful tool for modifying indoles and indolines. rsc.orgresearchgate.net These reactions often employ a directing group to achieve high regioselectivity, enabling the introduction of various functional groups at specific positions. rsc.orgresearchgate.net For instance, a carbamoyl (B1232498) directing group on the indole nitrogen can direct functionalization to the C-7 position in indolines. rsc.org The electronic impact of the difluoro substitution in this compound would likely influence the reactivity and selectivity of such C-H activation reactions.

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, etc.)

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these reactions is of significant interest for the synthesis of complex fluorinated molecules.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is a versatile method for creating C-C bonds. organic-chemistry.org While direct Suzuki coupling involving C-H activation of this compound is a plausible transformation, the more common approach involves a pre-functionalized indoline, such as a bromo- or iodo-substituted derivative. The reaction typically employs a palladium catalyst and a base. organic-chemistry.orgnih.gov The presence of unprotected N-H groups in nitrogen-rich heterocycles can sometimes inhibit the catalytic cycle, but specific precatalysts have been developed to overcome this challenge. nih.gov

Heck Reaction:

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction is a powerful tool for the vinylation of aryl and vinyl halides. organic-chemistry.org The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.org The stereoselectivity of the Heck reaction is a key feature, often yielding the trans product. organic-chemistry.org In the context of this compound, a halogenated derivative would be required to participate in a standard Heck reaction.

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions and tolerates a wide range of functional groups. wikipedia.org Copper-free Sonogashira couplings have also been developed. nih.govacs.org For this compound to undergo a Sonogashira reaction, it would first need to be halogenated. The reactivity of the resulting aryl halide would follow the general trend: I > Br > Cl. libretexts.org

The following table summarizes the key features of these cross-coupling reactions:

| Reaction | Reactants | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | Pd catalyst, Base | Forms C(sp²)-C(sp²) bonds; tolerant of many functional groups. organic-chemistry.orgnih.gov |

| Heck | Unsaturated halide + Alkene | Pd catalyst, Base | Forms substituted alkenes; often stereoselective for the trans isomer. wikipedia.orgorganic-chemistry.orgmdpi.com |

| Sonogashira | Terminal alkyne + Aryl/vinyl halide | Pd catalyst, Cu co-catalyst (optional), Base | Forms aryl/vinyl alkynes; mild reaction conditions. wikipedia.orgorganic-chemistry.org |

Detailed Mechanistic Pathway Elucidation

Understanding the mechanistic pathways of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. This section delves into the methods used to investigate these mechanisms.

Kinetic Studies and Reaction Order Determination

Kinetic studies provide valuable insights into the rate-determining step and the species involved in the transition state of a reaction. By systematically varying the concentrations of reactants, catalysts, and other additives, the reaction order with respect to each component can be determined.

For instance, in the palladium-catalyzed direct arylation of 1-methylindole, kinetic studies revealed that the reaction is first order in both the indole and the catalyst, and zero order in the aryl halide. nih.gov This finding supports a mechanism where the electrophilic palladation of the indole is a key step. nih.gov Similar kinetic analyses of reactions involving this compound would be instrumental in elucidating their mechanisms.

Isotope Labeling Experiments

Isotope labeling experiments, particularly using deuterium, are a powerful tool for probing reaction mechanisms. The kinetic isotope effect (KIE), which is the ratio of the reaction rate of the unlabeled substrate to that of the labeled substrate (kH/kD), can indicate whether a C-H bond is broken in the rate-determining step.

In the direct arylation of indole, a primary KIE was observed at the C-2 position, where substitution occurs, while a secondary KIE was found at the C-3 position. nih.gov This suggests that C-H bond cleavage at C-2 is involved in the rate-determining step. Similar experiments with deuterated this compound could clarify the mechanism of its functionalization.

Investigation of Reaction Intermediates

The isolation and characterization of reaction intermediates can provide direct evidence for a proposed mechanistic pathway. In palladium-catalyzed cross-coupling reactions, key intermediates include Pd(0) and Pd(II) species. wikipedia.org For example, in the Heck reaction, a π-allyl palladium intermediate is formed when 1,2- or 1,3-dienes are used as substrates. nih.gov

In the context of indole chemistry, the formation of palladacycle intermediates has been proposed in C-H activation reactions. acs.org Spectroscopic techniques such as NMR and X-ray crystallography are invaluable for characterizing these transient species. While no specific intermediates involving this compound are reported in the provided search results, the general principles of identifying intermediates in related systems would be applicable.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 6,7-difluoro-2,3-dihydro-1H-indole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is required for complete assignment of all proton, carbon, and fluorine signals.

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are fundamental in piecing together the molecular puzzle of this compound by revealing correlations between different nuclei.

Correlation SpectroscopY (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.eduyoutube.com For this compound, a COSY spectrum would show a critical correlation between the protons on C2 and C3, confirming the presence of the -CH₂-CH₂- moiety within the dihydro-pyrrole ring. It would also reveal the coupling between the lone aromatic proton at C4 and the proton on the nitrogen (if not exchanged with the deuterated solvent) and potentially a four-bond coupling to the C5 proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (¹JCH). sdsu.eduyoutube.com This is a highly sensitive proton-detected experiment that would definitively assign the carbon signals for C2, C3, C4, and C5 by correlating them to their attached, and previously assigned, protons. youtube.com

Table 1: Illustrative 2D NMR Correlations for this compound This table presents expected correlations based on standard NMR principles.

| Proton(s) | COSY Correlations (H-H) | HSQC Correlation (C-H) | HMBC Correlations (C-H, long range) |

|---|---|---|---|

| H on N1 | H on C2 | - | C2, C7a |

| H on C2 | H on N1, H on C3 | C2 | C3, C7a |

| H on C3 | H on C2 | C3 | C2, C3a, C4 |

| H on C4 | H on C5 | C4 | C3a, C5, C6, C7a |

| H on C5 | H on C4 | C5 | C3a, C4, C6, C7 |

NOESY/ROESY for Stereochemical and Conformational Analysis

While this compound does not have stereocenters, Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY) experiments can provide valuable information about the molecule's conformation. These experiments detect correlations between nuclei that are close in space, regardless of whether they are connected through bonds. For example, a NOESY spectrum could show a spatial correlation between the N-H proton and the protons on C2, providing insight into the puckering of the five-membered ring.

Fluorine-19 NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgbiophysics.org

For this compound, the ¹⁹F NMR spectrum would provide direct evidence of the two distinct fluorine environments. The fluorine atoms at C6 and C7 would appear as separate signals, likely as doublets of doublets due to coupling to each other (³JFF) and to the adjacent aromatic protons (³JFH and ⁴JFH). The chemical shifts and coupling constants are exquisitely sensitive to the electronic environment, confirming the ortho-relationship of the fluorine atoms. wikipedia.org The large range of ¹⁹F chemical shifts makes signal overlap unlikely, providing a clear window into the fluorinated portion of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish the target compound from other molecules with the same nominal mass. For C₈H₇F₂N, the calculated exact mass of the protonated molecule [M+H]⁺ is 156.0622 g/mol .

Table 2: Predicted HRMS Fragmentation for Protonated this compound

| Predicted Fragment Ion (m/z) | Formula | Proposed Neutral Loss | Structure of Loss |

|---|---|---|---|

| 156.0622 | [C₈H₈F₂N]⁺ | - | Parent Ion [M+H]⁺ |

| 128.0309 | [C₈H₄F₂]⁺· | Ammonia | NH₃ |

| 127.0231 | [C₈H₃F₂]⁺ | Ammonia + Hydrogen radical | NH₃ + H· |

| 109.0125 | [C₇H₃F]⁺ | HCN + HF | Hydrogen Cyanide + Hydrogen Fluoride (B91410) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and torsional angles, confirming the planarity of the aromatic ring and the conformation of the dihydro-pyrrole ring in the solid state. mdpi.com It also reveals intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern how the molecules pack in the crystal lattice.

Crystal Growth Techniques for this compound Derivatives

Obtaining a single crystal of sufficient quality is the prerequisite for X-ray diffraction analysis. For derivatives of this compound, several standard methods can be employed for crystal growth:

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly and undisturbed over several days or weeks. As the solution becomes supersaturated, crystals may form.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small vial, which is then placed inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

The choice of solvent is critical and is often determined empirically, with common choices including alcohols (methanol, ethanol), esters (ethyl acetate), and chlorinated solvents. researchgate.net

Diffraction Data Collection and Refinement Protocols

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. The protocol for the structural elucidation of this compound would involve the following key steps, based on standard practices for small organic molecules. nthu.edu.tw

First, a high-quality single crystal of the compound is required. This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques. researchgate.net The chosen crystal is then mounted on a goniometer and cooled to a low temperature (commonly 100-170 K) to minimize thermal vibrations and potential structural disorder.

Data collection is performed using a diffractometer equipped with a focused monochromatic X-ray source, typically copper (Cu Kα, λ ≈ 1.54 Å) or molybdenum (Mo Kα, λ ≈ 0.71 Å), and a sensitive detector. researchgate.net The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected at different orientations. These patterns consist of a set of reflections, the intensities of which are proportional to the square of the structure factor amplitudes.

The collected data are then processed, which includes integration of reflection intensities, correction for absorption effects, and scaling. The crystal system, space group, and unit cell dimensions are determined from the diffraction data. For instance, a related compound, 6-bromo-1H-indole-2,3-dione hemihydrate, was found to crystallize in the monoclinic C2/c space group. uni.lu

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined using full-matrix least-squares on F², a process that adjusts atomic coordinates and displacement parameters to minimize the difference between observed and calculated structure factors. researchgate.net Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. researchgate.net

A summary of typical crystallographic data that would be collected for this compound is presented in Table 1, based on data for analogous indole (B1671886) derivatives. uni.luscribd.com

Table 1: Representative Crystallographic Data Collection and Refinement Parameters

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 13.0 |

| c (Å) | 16.5 |

| β (°) | 95.0 |

| V (ų) | 1565 |

| Z | 8 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 120 |

| Data collection method | φ and ω scans |

| Refinement method | Full-matrix least-squares on F² |

| R-factor | ~0.03 |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

The crystal packing of this compound is dictated by a variety of non-covalent intermolecular interactions. The analysis of these interactions is crucial for understanding the compound's solid-state properties.

Hydrogen Bonding: The presence of the N-H group in the indoline (B122111) ring makes it a potent hydrogen bond donor. It is expected to form strong N-H···F or N-H···N hydrogen bonds with neighboring molecules, creating chains or more complex networks. In many indole derivatives, N-H···O hydrogen bonds are observed to form dimers or infinite chains. scribd.comresearchgate.net

Halogen Bonding: Although fluorine is the most electronegative element, it can participate in halogen bonding, acting as a halogen bond acceptor. C-F···H or C-F···π interactions are plausible. In some fluorinated structures, close Br···O contacts have been noted, suggesting the potential for halogen bonding to influence the crystal packing. uni.lu

Pi-Stacking: The aromatic benzene (B151609) ring of the indoline core can engage in π-π stacking interactions. These can be either face-to-face or offset, with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. researchgate.net These interactions contribute significantly to the cohesion of the crystal lattice.

The combination of these interactions results in a three-dimensional supramolecular architecture that defines the macroscopic properties of the crystal.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. nih.gov For this compound, these techniques are complementary and allow for a comprehensive vibrational analysis. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. nih.govtsijournals.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes. arxiv.org

The expected characteristic vibrational frequencies for this compound are summarized in Table 2. These assignments are based on known frequencies for substituted indoles and anilines. nih.govnih.govresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H stretch | 3400 - 3300 | FT-IR, Raman |

| Aromatic C-H stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H stretch | 2960 - 2850 | FT-IR, Raman |

| C=C aromatic stretch | 1620 - 1580 | FT-IR, Raman |

| N-H bend | 1650 - 1550 | FT-IR |

| C-N stretch | 1340 - 1260 | FT-IR |

The C-F stretching vibrations are expected to be strong in the FT-IR spectrum. The N-H stretching vibration will appear as a sharp to broad band in the high-frequency region. The aromatic C=C stretching bands will provide information about the substitution pattern on the benzene ring. The combination of FT-IR and Raman data allows for a more confident assignment of the vibrational modes, aided by computational predictions from density functional theory (DFT). researchgate.net

Computational and Theoretical Investigations of 6,7 Difluoro 2,3 Dihydro 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 6,7-difluoro-2,3-dihydro-1H-indole, this would involve determining the most stable three-dimensional structure. The presence of the dihydro-pyrrole ring introduces a degree of flexibility. Conformational analysis would explore the different possible puckering conformations of this five-membered ring to identify the global energy minimum structure. The results would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Predicted Conformational Analysis Data for this compound This table is illustrative of the type of data that would be generated from DFT calculations.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| Envelope | 0.00 | C(7a)-N(1)-C(2)-C(3) |

| Twisted | 1.5 - 3.0 | C(7a)-N(1)-C(2)-C(3) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring, while the LUMO would be distributed over the entire molecule. The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's chemical reactivity and kinetic stability. A smaller band gap suggests higher reactivity. The electron-withdrawing nature of the two fluorine atoms would be expected to lower the energy of both the HOMO and LUMO levels compared to the non-fluorinated analogue.

Table 2: Hypothetical Electronic Properties of this compound This table illustrates the kind of data obtained from electronic structure analysis.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| Band Gap (ΔE) | 4.0 to 5.0 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the fluorine atoms due to their high electronegativity. The nitrogen atom's lone pair would also contribute to a negative potential region. The hydrogen atom attached to the nitrogen would be a site of positive potential.

Fukui functions are used in DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes.

f+(r): Predicts sites for nucleophilic attack (where an electron is accepted).

f-(r): Predicts sites for electrophilic attack (where an electron is donated).

f0(r): Predicts sites for radical attack.

For this compound, this analysis would provide a quantitative measure of the reactivity of each atom, complementing the qualitative predictions from the MEP map.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. An MD simulation would provide insights into the dynamic behavior of this compound, such as its conformational flexibility and its interactions with solvent molecules or a biological target. By simulating the molecule over a period of time, one could observe how the five-membered ring puckers and how the molecule as a whole vibrates and rotates. If studied in a solvent like water, MD simulations could reveal the structure of the solvation shell and the nature of intermolecular interactions, such as hydrogen bonding between the N-H group and water molecules.

Quantum Chemical Topology (QCT) and AIM (Atoms in Molecules) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, is a method for analyzing the electron density to understand chemical bonding. It partitions a molecule into atomic basins and analyzes the properties of the electron density at critical points, particularly bond critical points (BCPs).

An AIM analysis of this compound would provide a detailed description of the chemical bonds within the molecule. By examining the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of each bond, one can characterize the nature of the interaction. For instance, a high electron density and a negative Laplacian at the BCP are characteristic of a covalent bond. This analysis could be particularly insightful for examining the C-F bonds and any potential intramolecular hydrogen bonds.

Table 3: Expected AIM Parameters for Selected Bonds in this compound This table is a representation of data that would be generated from a QTAIM analysis.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

| C-F | ~0.2-0.3 | > 0 | Polar Covalent |

| N-H | ~0.3-0.4 | < 0 | Covalent |

| C-C (aromatic) | ~0.3 | < 0 | Covalent |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry serves as a powerful tool in the prediction of spectroscopic parameters for novel or uncharacterized molecules like this compound. These predictions are instrumental in the identification, characterization, and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is achieved through methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). These calculations provide insights into the chemical shifts and coupling constants, which are influenced by the electron density around the nuclei. For this compound, the fluorine atoms at the C6 and C7 positions are expected to significantly influence the chemical shifts of the aromatic protons and carbons due to their strong electron-withdrawing nature.

A study on related difluoro-substituted indazole derivatives provides a basis for understanding these effects. In 6,7-difluoro-3-methyl-1H-indazole, the fluorine substituents were observed to cause significant changes in the chemical shifts of the benzene (B151609) ring carbons and protons compared to the non-fluorinated parent compound researchgate.net. Similar effects would be anticipated for this compound. The predicted ¹⁹F NMR spectrum would show signals corresponding to the two fluorine atoms, with their chemical shifts and coupling constants providing information about their chemical environment.

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational modes would include N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-F stretching. The predicted IR spectrum can aid in the identification of functional groups and the confirmation of the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly employed to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. The predicted spectrum for this compound would reveal the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. These parameters are influenced by the electronic structure of the molecule, including the presence of the fluorine substituents on the aromatic ring.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a vital tool for elucidating the intricate details of chemical reactions, including the synthesis of this compound and its derivatives. By mapping the potential energy surface of a reaction, chemists can identify the most favorable reaction pathways, characterize transition states, and predict reaction kinetics and thermodynamics.

Density Functional Theory (DFT) is a widely used method for these investigations. For instance, in the synthesis of related fluorinated indole (B1671886) derivatives, DFT calculations have been employed to explore reaction mechanisms. A computational study on the radical-mediated formation of difluoromethylated oxindoles from N-arylmethacrylamides demonstrated that a radical-based ring closure is energetically more favorable than a heterolytic process. The study also identified the rate-determining step and found that the predicted product yields and selectivities were consistent with experimental observations.